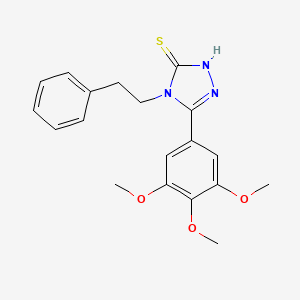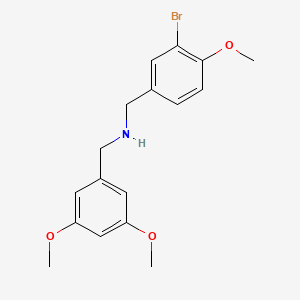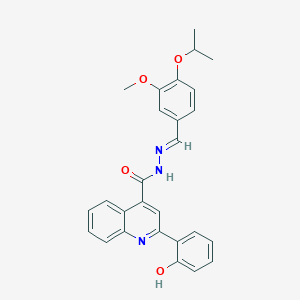![molecular formula C21H32N2O B6029500 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B6029500.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide, commonly known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-hydroxybutyrate (GHB), which has been used medically for the treatment of narcolepsy and alcoholism. CPP-109 has been found to have potential therapeutic applications in the treatment of addiction, particularly cocaine addiction.
Wirkmechanismus
CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine. GABA is an inhibitory neurotransmitter that has been found to play a role in the reward pathway in the brain. By increasing GABA levels in the brain, CPP-109 reduces the activity of this reward pathway, which has been found to reduce cocaine use.
Biochemical and Physiological Effects:
CPP-109 has been found to have a number of biochemical and physiological effects. In particular, CPP-109 has been found to increase GABA levels in the brain, reduce the reinforcing effects of cocaine, and reduce cocaine use in animal models and human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPP-109 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the reward pathway in the brain and for developing new treatments for addiction. One limitation of CPP-109 is that it has not been found to be effective in all individuals with addiction, and more research is needed to identify the factors that influence its effectiveness.
Zukünftige Richtungen
There are a number of future directions for research on CPP-109. One area of research is to identify the factors that influence its effectiveness in reducing cocaine use. Another area of research is to explore its potential therapeutic applications in the treatment of other addictions, such as alcohol and opioid addiction. Finally, research is needed to identify potential side effects of CPP-109 and to develop new compounds that are more effective and have fewer side effects.
Synthesemethoden
CPP-109 can be synthesized through a multi-step process starting with the reaction of γ-butyrolactone with methylamine to form N-methyl-γ-butyrolactam. This compound is then reacted with 3-phenylpropylamine to form N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. Finally, this compound is reacted with cyclopentanecarboxylic acid chloride to form CPP-109.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction. In particular, CPP-109 has been found to be effective in reducing cocaine use in animal models and in human clinical trials. CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-22(21(24)19-12-5-6-13-19)20-14-8-16-23(17-20)15-7-11-18-9-3-2-4-10-18/h2-4,9-10,19-20H,5-8,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYXSBSVLWTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)

![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)

![3-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6029496.png)
![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)